Cas no 1804402-08-1 (Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate)

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate is a fluorinated aromatic ester featuring a highly substituted phenyl ring with trifluoromethyl and iodine functional groups. The presence of electron-withdrawing trifluoromethyl groups enhances the compound's reactivity in electrophilic substitution and cross-coupling reactions, while the iodine substituent provides a versatile handle for further functionalization via metal-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research as a building block for synthesizing complex fluorinated molecules. Its stability and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science. The ester group also allows for straightforward derivatization, facilitating downstream modifications.
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate structure
1804402-08-1 structure
商品名:Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate
CAS番号:1804402-08-1
MF:C12H9F6IO2
メガワット:426.09355711937
CID:4964703

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate
    • インチ: 1S/C12H9F6IO2/c1-2-21-10(20)5-7-8(11(13,14)15)3-6(19)4-9(7)12(16,17)18/h3-4H,2,5H2,1H3
    • InChIKey: XGMNAQMRYWSTTF-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(F)(F)F)C(CC(=O)OCC)=C(C(F)(F)F)C=1

計算された属性

  • せいみつぶんしりょう: 425.95515 g/mol
  • どういたいしつりょう: 425.95515 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • ぶんしりょう: 426.09

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013034136-1g
Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate
1804402-08-1 97%
1g
1,460.20 USD 2021-06-22

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate 関連文献

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetateに関する追加情報

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate: A Comprehensive Overview

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate (CAS No. 1804402-08-1) is a highly specialized organic compound with significant applications in modern chemical research and synthesis. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions, an iodine atom at the 4 position, and an ethyl ester group attached to the acetate moiety. The combination of these substituents makes it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry and materials science.

The trifluoromethyl groups present in the molecule are known for their electron-withdrawing properties, which significantly influence the electronic characteristics of the aromatic ring. This feature is particularly advantageous in reactions requiring directing effects or stabilization of intermediates. Recent studies have highlighted the role of such fluorinated compounds in enhancing the bioavailability and pharmacokinetic profiles of drugs, making Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate a promising candidate for drug development.

The presence of an iodine atom at the para position introduces additional reactivity to the molecule. Iodine is a good leaving group in substitution reactions, making this compound highly versatile in nucleophilic aromatic substitution reactions. Researchers have utilized this property to synthesize a variety of derivatives with tailored functionalities. For instance, recent advancements in Suzuki-Miyaura coupling reactions have demonstrated the potential of this compound as a substrate for constructing biaryl structures, which are widely used in pharmaceuticals and agrochemicals.

Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate also finds applications in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. The acetate group serves as a protecting group during synthesis, ensuring stability during reaction steps. Upon deprotection, the resulting carboxylic acid can be further functionalized to create materials with specific mechanical or electronic properties.

Recent studies have explored the use of this compound in click chemistry and other modular synthetic strategies. Its ability to undergo multiple transformations without compromising stability has made it a preferred choice for researchers aiming to construct complex molecules efficiently. Moreover, its compatibility with various solvents and reaction conditions makes it suitable for large-scale synthesis processes.

In terms of synthesis, Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate can be prepared through a variety of routes, including Friedel-Crafts acylation and subsequent substitution reactions. The choice of synthetic pathway depends on the availability of starting materials and desired purity levels. Researchers have also investigated green chemistry approaches to minimize waste and improve sustainability during its production.

The unique combination of substituents in Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate makes it an ideal candidate for exploring new chemical space in drug discovery programs. Its ability to modulate pharmacodynamic properties such as solubility and permeability has been extensively studied using computational modeling techniques. These insights have paved the way for its application in designing novel therapeutic agents targeting various disease states.

Furthermore, recent advancements in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of this compound. These tools are essential for confirming its structure and ensuring consistency across different batches during production.

In conclusion, Ethyl 2,6-bis(trifluoromethyl)-4-iodophenylacetate stands out as a versatile building block with immense potential across diverse fields of chemical research. Its unique structural features and reactivity make it an invaluable tool for scientists striving to push the boundaries of molecular innovation.

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